disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate
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Overview
Description
Disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple pyrrole rings and sulfonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be used to study the interactions of pyrrole-containing compounds with biological molecules such as proteins and nucleic acids.
Medicine
Industry
In industry, it could be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Disodium 2-sulfonatoethylamino propyl pyrrole: Similar structure with sulfonate and pyrrole groups.
Ethenyl methyl pyrrole derivatives: Compounds with similar pyrrole rings and ethenyl groups.
Uniqueness
The uniqueness of disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate lies in its specific arrangement of functional groups and the potential for unique biological and chemical properties.
Properties
Molecular Formula |
C37H44N6Na2O10S2 |
---|---|
Molecular Weight |
842.9 g/mol |
IUPAC Name |
disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,33,40H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18-;; |
InChI Key |
PFLFIELXRARWPA-MWABKKRNSA-L |
Isomeric SMILES |
CC1=C(C(N=C1/C=C\2/C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)[O-])CCC(=O)NCCS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)[O-])CCC(=O)NCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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